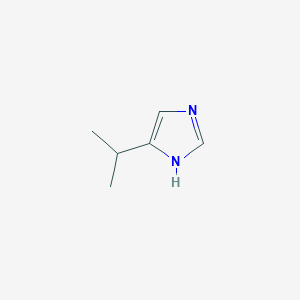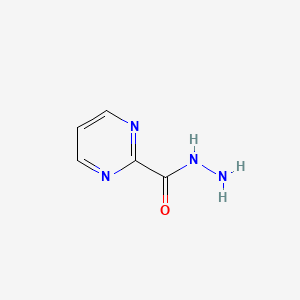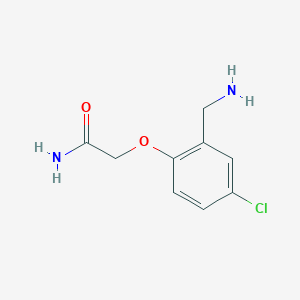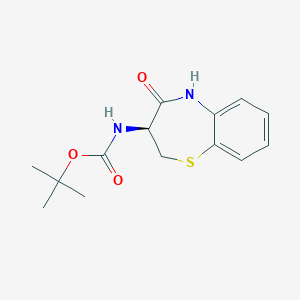
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine, also known as 3,4,5,6-Tetrahydro-[2,2]bipyridinyl, is a chemical compound with the molecular formula C10H12N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine and its analogues has been reported in the literature . The structures of these compounds were confirmed by H NMR, C NMR, and mass spectrometry . A single crystal was developed for one of the analogues .
Molecular Structure Analysis
The molecular structure of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine has been confirmed by various spectroscopic techniques such as H NMR, C NMR, and mass spectrometry . The structure of a single crystal of one of the analogues has also been reported .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
The compound 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is a versatile building block in synthetic chemistry. It has been utilized in the development of novel synthetic methodologies, such as the one-pot access to pyrindines and tetrahydroquinolines. This method involves a multi-component process coupling isomerization and cyclocondensation sequences, showcasing the compound's utility in constructing complex heterocyclic structures efficiently (Yehia, Polborn, & Müller, 2002). Furthermore, its role in the complexation to metals, like the formation of Cadmium(II) complexes, highlights its potential in creating metal-organic frameworks and coordination compounds with specific structural and functional properties (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Coordination Chemistry and Material Science
In coordination chemistry, derivatives of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine have been explored for their ligand properties, particularly in forming complexes with metals like iron and zinc. These complexes exhibit interesting photophysical properties, such as luminescence, which can be harnessed in the development of sensors and optical materials. Studies show that these compounds can form stable complexes with diverse geometries and exhibit significant thermal and photochemical properties, making them suitable for applications in sensing and material science (Roberts, Little, Kershaw Cook, & Halcrow, 2014).
Photophysical Studies
The photophysical properties of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine derivatives are of considerable interest, with applications in organic light-emitting diodes (OLEDs) and biological sensors. For instance, the fluorescence ON/OFF switching properties of certain derivatives make them excellent candidates for Zn2+ sensing, which is crucial in biological and environmental monitoring (Hagimori, Uto, Mizuyama, Temma, Yamaguchi, Tominaga, & Saji, 2013). Another study highlights the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines with potential anticancer applications, underscoring the therapeutic potential of these compounds (Redda & Gangapuram, 2007).
Eigenschaften
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7H,2,4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYJMPLQXPDFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475728 |
Source


|
| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
CAS RN |
53422-71-2 |
Source


|
| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)






![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)




